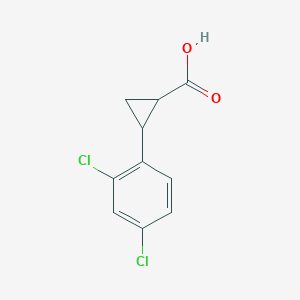

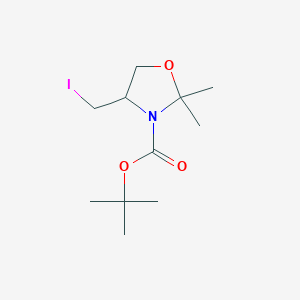

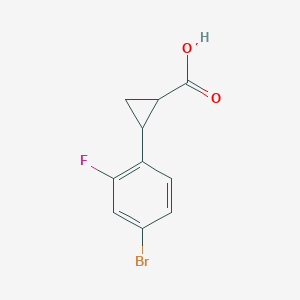

![molecular formula C12H11N3O B1371264 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 445430-61-5](/img/structure/B1371264.png)

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

Descripción general

Descripción

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine, is a chemical compound with the molecular formula C14H17N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is 255.32 g/mol . Its InChI code is 1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) .Aplicaciones Científicas De Investigación

Cancer Research

This compound has been utilized in studies to understand its role in cancer development. It’s structurally similar to compounds known as heterocyclic amines, which are formed during the cooking of meats and have been implicated in cancer. Research has focused on its potential hepatocarcinogenicity and the existence of thresholds for genotoxic carcinogens .

Genotoxicity Studies

The genotoxic effects of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one are of significant interest. Studies often involve concurrent treatment with other known carcinogens like diethylnitrosamine to evaluate synergistic effects and to determine no effect levels of these compounds .

Inflammation and Nitrosation Reactions

Research has indicated that inflammation mediators like nitric oxide can convert related compounds into nitrosation products. This is relevant for understanding the chemical pathways and potential risks associated with nitrosation in biological systems .

Enzyme Inhibition Studies

Compounds like 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one have been studied for their ability to inhibit certain enzymes. For example, derivatives of this compound have been used to inhibit IKK-2, which plays a role in the NF-κB signaling pathway involved in inflammation and immunity .

Mecanismo De Acción

Target of Action

The primary target of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as BMS-345541, is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the nuclear factor κB (NF-κB) signaling pathway, which is involved in immune responses, inflammation, and cell survival .

Mode of Action

BMS-345541 interacts with the IKK complex as an allosteric site inhibitor . By binding to the allosteric site of the IKK complex, it inhibits the phosphorylation and subsequent degradation of IκB proteins . This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines . By inhibiting the IKK complex, BMS-345541 blocks this pathway, reducing the production of these cytokines .

Pharmacokinetics

It is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

BMS-345541 has anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway . This can lead to a decrease in inflammation and potentially halt the progression of diseases associated with chronic inflammation .

Action Environment

The action of BMS-345541 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. It is generally stored at 2-8°C , suggesting that it is stable at low temperatures.

Propiedades

IUPAC Name |

1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWITSTDWORDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626386 | |

| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445430-61-5 | |

| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

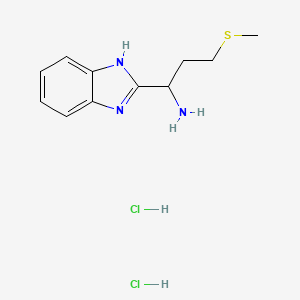

amine](/img/structure/B1371189.png)

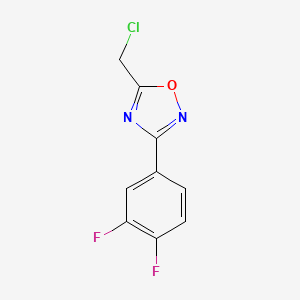

![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)